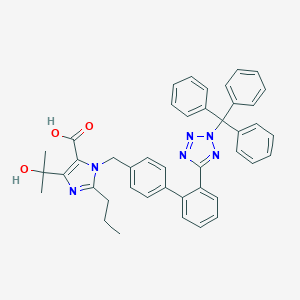

N2-Trityl Olmesartan Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-Trityl Olmesartan Acid is a complex organic compound with significant applications in the pharmaceutical industry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-Trityl Olmesartan Acid involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the imidazole ring, typically using a Grignard reagent or similar organometallic compound.

Attachment of the Trityltetrazol Group: The trityltetrazol group is introduced through a nucleophilic substitution reaction, where the tetrazole moiety is attached to the phenyl ring.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring controlled conditions and consistent quality.

Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

化学反应分析

Types of Reactions

N2-Trityl Olmesartan Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

科学研究应用

Pharmaceutical Synthesis

N2-Trityl Olmesartan Acid is crucial in the preparation of olmesartan medoxomil, which is recognized for its antihypertensive properties. The synthesis process typically involves several steps, including:

- Alkylation Reactions : The compound undergoes alkylation with various reagents to produce olmesartan derivatives. Studies indicate that the regioselectivity of alkylation can yield different isomers, which may affect the pharmacological properties of the final product .

- Purification Processes : The purification of this compound is vital for ensuring high purity levels in the final pharmaceutical product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .

- Stability Studies : Research has shown that this compound exhibits stability under various conditions, making it a reliable intermediate for large-scale production .

Analytical Applications

This compound is also utilized in analytical method development and quality control (QC) processes within pharmaceutical manufacturing. Its applications include:

- Method Validation : The compound is used in analytical method validation (AMV) to ensure that the methods employed for testing olmesartan medoxomil meet regulatory standards .

- Quality Control : As an impurity standard, this compound assists in the QC of olmesartan products, helping to identify and quantify impurities that may arise during synthesis .

Therapeutic Innovations

Recent studies suggest potential new therapeutic applications for compounds related to this compound:

- Multi-functional Angiotensin Receptor Blockers (ARBs) : Research into bisartans, which incorporate structures akin to this compound, indicates they may possess enhanced binding affinities to angiotensin receptors compared to traditional ARBs. This could lead to improved efficacy in managing hypertension and related cardiovascular conditions .

- Zinc Protease Inhibition : Compounds derived from this compound may also act as inhibitors of zinc proteases such as ACE2, potentially offering therapeutic benefits in conditions like COVID-19 by modulating the renin-angiotensin system (RAS) .

A notable study demonstrated a novel synthetic route for olmesartan medoxomil using this compound as an intermediate. The researchers reported high yields and purity levels through optimized reaction conditions involving water-miscible organic solvents and careful pH control during alkylation processes .

作用机制

The mechanism of action of N2-Trityl Olmesartan Acid involves its interaction with the renin-angiotensin system. The compound acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II and leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the regulation of blood pressure and fluid balance.

相似化合物的比较

Similar Compounds

Olmesartan Medoxomil: A prodrug that is hydrolyzed to form the active metabolite olmesartan, which is similar in structure and function.

Azilsartan Medoxomil: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: A widely used antihypertensive agent with a similar chemical structure and therapeutic effects.

Uniqueness

N2-Trityl Olmesartan Acid is unique due to its specific structural features, such as the trityltetrazol group and the hydroxypropan-2-yl moiety. These features contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of antihypertensive drugs.

生物活性

N2-Trityl Olmesartan Acid (N2-TOA) is a derivative of olmesartan, an angiotensin II receptor blocker (ARB) used primarily for treating hypertension. The biological activity of N2-TOA has garnered attention due to its potential therapeutic applications and the need for understanding its pharmacological properties, particularly in relation to its mechanism of action, efficacy, and safety profile.

Chemical Structure and Synthesis

N2-TOA is characterized by the presence of a trityl group at the nitrogen position N-2 of the tetrazole ring. This structural modification is significant as it influences the compound's pharmacokinetics and biological activity. The synthesis of N2-TOA involves careful control of reaction conditions to ensure the desired regioisomer is obtained, as studies have shown that tritylated intermediates exist predominantly as N-2 regioisomers .

N2-TOA functions similarly to other ARBs by selectively inhibiting the AT1 receptor, which plays a crucial role in the renin-angiotensin system (RAS). By blocking this receptor, N2-TOA prevents vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure. The compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects in cardiovascular diseases .

Efficacy in Hypertension Management

Clinical studies have demonstrated that N2-TOA effectively reduces blood pressure in hypertensive models. For instance, experiments involving diabetic Ren-2 rats showed that treatment with N2-TOA led to a significant reduction in blood pressure compared to untreated controls. This effect was associated with improved renal function and reduced markers of inflammation .

Neuroprotective Effects

Emerging research indicates that N2-TOA may possess neuroprotective properties. In models of traumatic brain injury (TBI), administration of N2-TOA resulted in decreased intracranial pressure and reduced brain edema, suggesting a potential role in mitigating secondary brain injury through modulation of the RAS .

Case Study 1: Efficacy in Diabetic Models

In one study, diabetic Ren-2 rats treated with N2-TOA exhibited improved retinal health by reducing acellular capillaries and inflammation markers. This suggests that N2-TOA not only lowers systemic blood pressure but also addresses microvascular complications associated with diabetes .

Case Study 2: Impurity Formation During Synthesis

Research has highlighted challenges in the synthesis of olmesartan derivatives, including the formation of impurities such as N-Alkyl derivatives during acidic conditions. These impurities can affect the purity and efficacy of the final product. Strategies have been developed to minimize these impurities while optimizing yields during synthesis .

Data Summary

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Diabetic Ren-2 Rats | This compound | Reduced retinal acellular capillaries and inflammation |

| Study 2 | TBI Model | This compound | Decreased ICP and brain edema |

属性

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。